molecular formula C8H11NO4 B2981134 Ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate CAS No. 2470439-02-0

Ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate

Cat. No. B2981134
CAS RN: 2470439-02-0
M. Wt: 185.179
InChI Key: RUXGNALPPQMOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-(hydroxymethyl)-1,3-propanediol is a chemical compound with the molecular formula C6H14O3 . It is used as a key ingredient in many household cleaning products, lubricants, and cosmetics due to its non-ionic and water-soluble nature . It is often used as an ingredient in ophthalmic pharmaceutical preparations such as artificial tear solutions and adjunct agent in topical drug formulations to facilitate the delivery of drugs with hydrophobic character .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Physical And Chemical Properties Analysis

2-Ethyl-2-(hydroxymethyl)-1,3-propanediol has a melting point of 58°C . It is soluble in water and freely soluble in alcohols, but insoluble in hydrocarbons . It has a vapor pressure of <0.1 hPa at 50 °C .

Scientific Research Applications

Molecular Structure Analysis

Ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate exhibits unique structural properties. Horton et al. (1997) analyzed the molecular structure, noting the absence of unusual bond lengths or angles and highlighting the differences in rotation around the methylene C atom. Their study emphasizes the compound's molecular conformations and their implications in forming infinite chains through hydrogen bonding (Horton et al., 1997).

Synthetic Chemistry

This compound has applications in synthetic chemistry. Zhu et al. (2003) describe its use in the synthesis of tetrahydropyridines, highlighting its role as a dipole synthon in annulation reactions (Zhu et al., 2003). Cox et al. (2003) utilized it for synthesizing chiral 2-aminoalkyloxazole-4-carboxylates, demonstrating its versatility in producing various organic compounds (Cox et al., 2003).

Antimicrobial Research

Desai et al. (2019) explored the antimicrobial properties of this compound's derivatives, emphasizing its potential in developing new antimicrobial agents (Desai et al., 2019).

Catalysis and Organic Reactions

Verrier et al. (2008) investigated its use in palladium-catalyzed direct (hetero)arylation, showing its efficiency in synthesizing (hetero)aryloxazoles, which are significant in various chemical processes (Verrier et al., 2008).

Peptide Synthesis

Jiang et al. (1998) and Robertson et al. (1999) conducted studies focusing on its use in peptide synthesis, highlighting its role in developing novel coupling reagents and investigating racemization in peptide synthesis (Jiang et al., 1998; Robertson et al., 1999).

Polymer Chemistry

Sehlinger et al. (2015) utilized it in modifying poly(2-oxazoline)s, demonstrating its role in controlling polymer side chains and tuning polymer properties for biomedical applications (Sehlinger et al., 2015).

Safety and Hazards

2-Ethyl-2-(hydroxymethyl)-1,3-propanediol is classified as a flammable liquid (Category 4), skin irritant (Category 2), eye irritant (Category 2A), skin sensitizer (Category 1), specific target organ toxicity - single exposure (Category 3, Respiratory system), and long-term (chronic) aquatic hazard (Category 3) .

properties

IUPAC Name

ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-3-12-8(11)7-5(2)9-6(4-10)13-7/h10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXGNALPPQMOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.